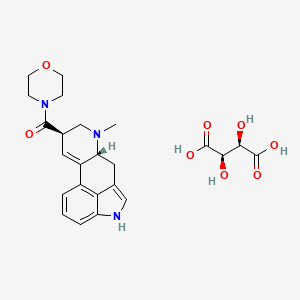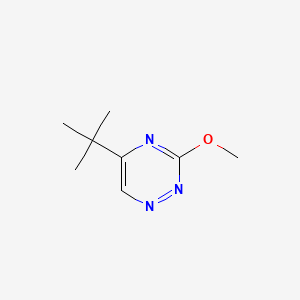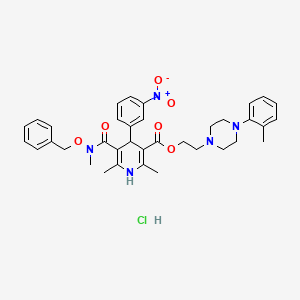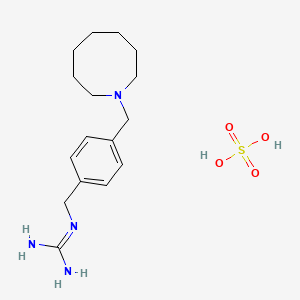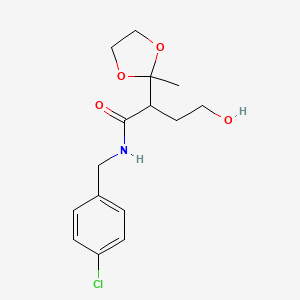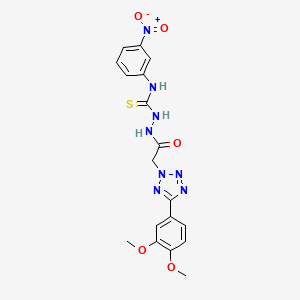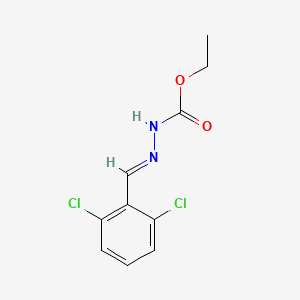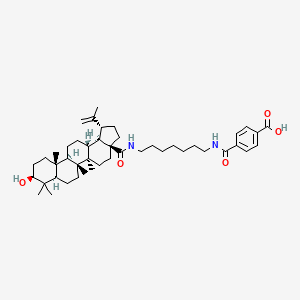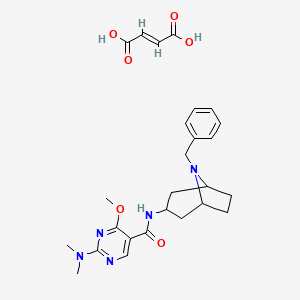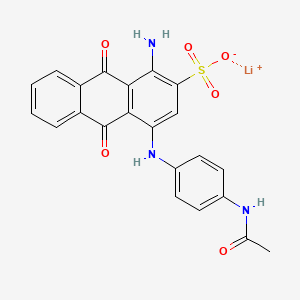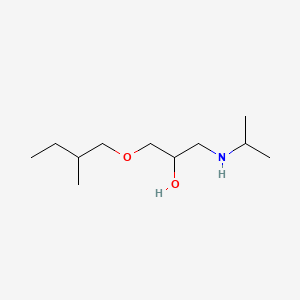
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol is an organic compound that belongs to the class of beta-adrenergic agonists These compounds are known for their ability to stimulate beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular and respiratory functions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol typically involves the reaction of 2-methylbutanol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions: 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying beta-adrenergic agonists.
Biology: The compound is used in research to understand the mechanisms of beta-adrenergic receptor activation and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular and respiratory diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, triggers a cascade of intracellular events that result in the relaxation of smooth muscle cells, increased heart rate, and bronchodilation.
類似化合物との比較
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-ethanol
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-butanol
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively activate beta-adrenergic receptors makes it a valuable compound for both research and therapeutic applications.
特性
CAS番号 |
80762-82-9 |
|---|---|
分子式 |
C11H25NO2 |
分子量 |
203.32 g/mol |
IUPAC名 |
1-(2-methylbutoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-10(4)7-14-8-11(13)6-12-9(2)3/h9-13H,5-8H2,1-4H3 |
InChIキー |
UHNFCMGNHLSROG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)COCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


